molecular formula C21H26N2O B5839406 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone

Cat. No.: B5839406
M. Wt: 322.4 g/mol
InChI Key: MBYBNQOSAZGEHX-UHFFFAOYSA-N
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Description

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone typically involves the following steps:

Chemical Reactions Analysis

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of poly (ADP-ribose) polymerase (PARP1), leading to enhanced cleavage of PARP1 and increased caspase activity . This mechanism is particularly relevant in the context of cancer treatment, where inhibition of PARP1 can lead to increased cancer cell death.

Comparison with Similar Compounds

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone can be compared with other piperazine derivatives, such as:

Properties

IUPAC Name

1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-16-7-9-19(10-8-16)15-21(24)23-13-11-22(12-14-23)20-6-4-5-17(2)18(20)3/h4-10H,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYBNQOSAZGEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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